Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Overview
Description
4,5-dioxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid ethyl ester is an oxoproline.
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry : This compound has been used in the synthesis and characterization of various organic compounds. For instance, Carson and Lippard (2006) explored the synthesis, characterization, and oxygenation studies of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, providing insights into the structural and functional aspects of these complexes (Carson & Lippard, 2006).
Involvement in Spiro Heterocyclization Reactions : Sal’nikova, Dmitriev, and Maslivets (2019) demonstrated the use of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in spiro heterocyclization reactions, contributing to the field of heterocyclic chemistry and the synthesis of complex organic structures (Sal’nikova, Dmitriev, & Maslivets, 2019).
Role in Photocycloaddition Reactions : Reid and Silva (1983) investigated the photocycloaddition of this compound to alkenes, highlighting its role in the synthesis of cyclobutane derivatives and subsequent base-catalyzed retro-aldol cleavage (Reid & Silva, 1983).
Pharmacological Applications : Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and evaluated their biological activity, including antiradical and anti-inflammatory effects, highlighting its potential in pharmacology (Zykova et al., 2016).
Potential Nootropic Agents : Valenta et al. (1994) researched the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of this compound, for potential nootropic (cognitive enhancing) activity (Valenta, Urban, Taimr, & Polívka, 1994).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSSTZJKSWSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277004 | |
Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-50-5 | |
Record name | 5336-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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